(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL Efavirenz USP Related Compound A is an impurity of the non-nucleoside HIV-1 reverse transcriptase inhibitor, efavirenz. Efavirenz is an antiretroviral medication used to treat and prevent Type-1 HIV.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Intermediate in the preparation of Efavirenz (E425000) impurity.
Brand Name: Vulcanchem
CAS No.: 209414-27-7
VCID: VC21339554
InChI: InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m0/s1
SMILES: C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Molecular Formula: C13H11ClF3NO
Molecular Weight: 289.68 g/mol

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL

CAS No.: 209414-27-7

Cat. No.: VC21339554

Molecular Formula: C13H11ClF3NO

Molecular Weight: 289.68 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-OL - 209414-27-7

CAS No. 209414-27-7
Molecular Formula C13H11ClF3NO
Molecular Weight 289.68 g/mol
IUPAC Name (2S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Standard InChI InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m0/s1
Standard InChI Key KEMUGFRERPPUHB-LBPRGKRZSA-N
Isomeric SMILES C1CC1C#C[C@](C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
SMILES C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Canonical SMILES C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Appearance Off-White Solid
Melting Point 134-136°C

Chemical Identity and Structure

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol is a complex organic compound with a distinctive chemical structure. It contains several functional groups including an amino group, a chlorophenyl moiety, a trifluoromethyl group, a cyclopropyl unit, and a propyn-1-ol functionality. The (S) designation indicates its specific stereochemistry, which is crucial for its biological and pharmaceutical applications.

Identification Parameters

The compound's essential identification parameters are summarized in the following table:

ParameterValue
CAS Number209414-27-7
Molecular FormulaC13H11ClF3NO
Molecular Weight289.68 g/mol
IUPAC Name(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol
Common SynonymsEfavirenz IP Imp E; Efavirenz USP RC A; Efavirenz Related Compound A
InChIKeyKEMUGFRERPPUHB-LBPRGKRZSA-N
FDA UNIIZ3E01963ZY

The compound is recognized under multiple synonyms in pharmaceutical applications, particularly as an impurity or related compound in efavirenz production and quality control . Its unique InChIKey allows for unambiguous identification in chemical databases, while the FDA UNII serves as its identifier in regulatory contexts .

Physical Properties

The physical characteristics of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol are important for its handling, storage, and application in research and manufacturing:

PropertyValue
AppearanceWhite to off-white solid
Melting Point134-136°C
Boiling Point425.1±45.0°C (Predicted at 760 mmHg)
Density1.46-1.5 g/cm³
Physical FormSolid
Storage Conditions2-8°C (protect from light); keep container tightly closed
SolubilitySlightly soluble in water; soluble in organic solvents
Specific SolubilitySlightly soluble in Chloroform, DMSO, Methanol

The compound exists as a white to off-white solid with defined melting point parameters, indicating its high purity when properly synthesized . The predicted boiling point suggests thermal stability under normal conditions, though it's rarely subjected to temperatures approaching this range in practical applications .

Synthesis and Production Methods

The synthesis of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol has been extensively studied due to its importance as a key intermediate in the production of efavirenz, an antiretroviral medication. The synthetic routes vary in complexity, efficiency, and scalability.

Patented Synthesis Method

A patented synthesis method described in CN108947855B provides a detailed pathway for the production of this compound as an efavirenz key intermediate. The process involves multiple steps with specific reaction conditions designed to optimize yield and purity .

The synthesis begins with the reaction of p-chloroaniline with pivaloyl under controlled temperature conditions, followed by a series of transformations to introduce the trifluoromethyl and cyclopropyl functionalities . The method employs specific catalysts and ligands to ensure the correct stereochemistry in the final product.

Key Reaction Conditions

The following table summarizes critical reaction conditions reported in the patent:

StepReactantsConditionsTimeTemperature
Initial Reactionp-chloroaniline, methyl tert-butyl ether, sodium hydroxideStirring2 hours10-15°C
Secondary ReactionIntermediate productStirring4 hoursRoom temperature
Cyclopropylacetylene AdditionCyclopropylacetylene, magnesium chlorideStirring2 hours10-20°C
Ligand Addition(1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanolStirring2 hours20-25°C
Coupling Reaction4-chloro-2-trifluoroacetylanilineStirring2 hours, then 12 hoursRoom temperature, then 40°C

The use of specific ligands, particularly (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol in a molar ratio of 0.4:1 to 4-chloro-2-trifluoroacetylaniline, is crucial for achieving the desired stereoselectivity . This approach yields the (S)-enantiomer with high optical purity.

Industrial Production Advantages

The patented synthesis method offers several advantages for industrial-scale production:

The final recrystallization from xylene provides the product as a white powder with 99.1% purity, meeting the stringent requirements for pharmaceutical intermediates .

Chemical and Structural Properties

The structural features of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol contribute significantly to its chemical behavior and applications. Understanding these properties is essential for its effective utilization in research and manufacturing.

Key Functional Groups

The compound contains several functional groups that influence its reactivity and properties:

  • Amino group (-NH2): Provides basic character and hydrogen-bonding capabilities

  • Chlorophenyl moiety: Introduces electronic effects and potential for halogen bonding

  • Trifluoromethyl group (-CF3): Contributes to lipophilicity and metabolic stability

  • Cyclopropyl unit: Adds conformational constraints and potential for specific interactions

  • Propyn-1-ol functionality: Provides alcohol reactivity and potential for derivatization

The combination of these functional groups in a specific three-dimensional arrangement creates a unique molecule with specific binding characteristics and reactivity patterns .

Physicochemical Parameters

Additional physicochemical parameters enhance our understanding of this compound's behavior in different environments:

ParameterValue
pKa9.13±0.24 (Predicted)
Refractive IndexNo data available
Flash Point210.9±28.7°C
pH LevelNo data available
GradeResearch grade

The predicted pKa value indicates moderate basicity, primarily due to the amino group . This property influences its solubility in different pH environments and its potential interactions with biological systems. The high flash point suggests low flammability, contributing to its safety profile during handling and storage .

Applications in Pharmaceutical Research and Industry

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol has significant applications in pharmaceutical research and manufacturing, particularly in the development and production of antiretroviral medications.

Key Intermediate in Efavirenz Synthesis

The compound serves as a critical intermediate in the synthesis of efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS . Its specific stereochemistry is essential for the biological activity of the final drug product, making its stereoselective synthesis particularly important.

In the efavirenz synthesis pathway, this compound undergoes further transformations to introduce additional functionalities required for the drug's mechanism of action. The efficiency and purity of this intermediate directly impact the quality and efficacy of the final pharmaceutical product .

Quality Control Applications

The compound is also utilized as a reference standard in quality control processes for efavirenz production. It is identified in various pharmacopoeias as:

  • Efavirenz USP Related Compound A

  • Efavirenz IP Impurity E

  • Efavirenz Impurity 5

These designations highlight its importance in ensuring the purity and consistency of efavirenz batches in pharmaceutical manufacturing . The presence and quantity of this compound in final drug formulations are carefully monitored to ensure they remain within acceptable limits.

Research Applications

Beyond its role in efavirenz production, (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol is utilized in various research applications:

  • As a building block in medicinal chemistry for the development of novel pharmaceutical compounds

  • In structure-activity relationship studies to understand the impact of specific functional groups on biological activity

  • As a model compound for the development of new synthetic methodologies

  • In the investigation of stereoselective reactions and asymmetric synthesis techniques

Its unique structure and functionality make it a valuable tool in both academic and industrial research settings.

Structure-Activity Relationships

The relationship between the structure of (S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol and its activity in various applications provides insights into its functionality and potential for further development.

Stereochemistry Importance

The (S)-configuration at the tertiary alcohol carbon is crucial for the compound's biological activity and its role as an intermediate in efavirenz synthesis. This stereocenter creates a specific three-dimensional arrangement of the functional groups that influences:

  • Binding interactions with biological targets

  • Reactivity patterns in subsequent synthetic transformations

  • Physical properties such as solubility and crystallinity

The enantiomeric purity of this compound directly impacts the efficacy and safety profile of the final pharmaceutical products derived from it .

Related Compounds and Structural Analogs

Several structural analogs and related compounds have been identified and studied:

CompoundStructural DifferenceApplication/Property
(R)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-olOpposite stereochemistryLower activity as efavirenz precursor
1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-2-propyn-1-olLacks cyclopropyl groupModified reactivity and binding properties
2-Amino-5-chlorophenolLacks trifluoromethyl, cyclopropyl, and propyn-1-ol moietiesSimpler building block with different applications
4-chloro-2-trifluoroacetylanilinePrecursor in synthesisKey starting material for the compound's production

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